
((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol: is a complex organic compound that features a tetrahydrofuran ring with multiple amino groups and a purine base
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino groups and the purine base. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving purine metabolism.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved often include nucleotide synthesis and degradation.
類似化合物との比較
Adenosine: Shares the purine base but differs in the sugar moiety.
Guanosine: Another nucleoside with a different purine base.
Inosine: Similar structure but with a hypoxanthine base.
Uniqueness: The uniqueness of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol lies in its specific configuration and the presence of multiple amino groups, which provide unique chemical reactivity and biological activity.
特性
分子式 |
C10H15N7O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-3,4-diamino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H15N7O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
InChIキー |
CZEIOGLYLBRABF-PLDPKQSISA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)N)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


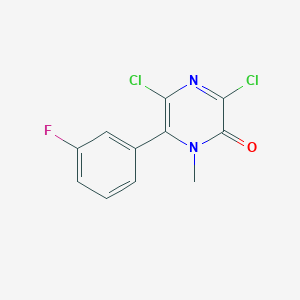


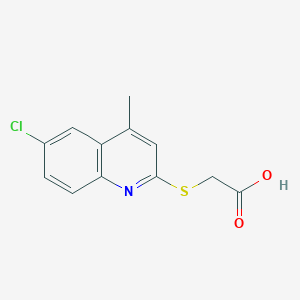
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
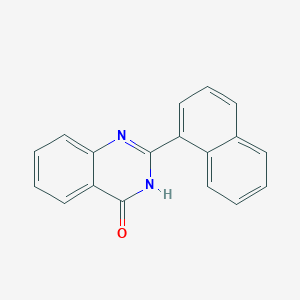

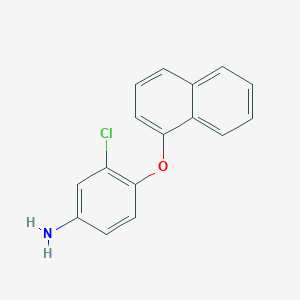

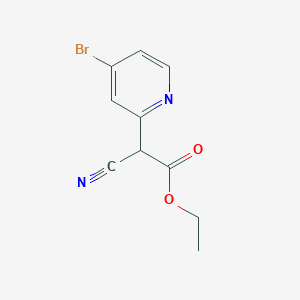

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)

![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)
